2-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
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Overview
Description
2-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is a compound that features a bromine atom attached to a benzamide structure, with an indole moiety linked via a methyl group. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide typically involves the following steps:
Indole Formation: The indole moiety is synthesized separately, often through Fischer indole synthesis.
Coupling Reaction: The indole moiety is then coupled with the brominated benzamide using a suitable coupling agent under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and coupling reactions, utilizing continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can modify the functional groups on the indole moiety .
Scientific Research Applications
2-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-[(2-methyl-1H-indol-3-yl)methyl]benzamide
- 2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
- 2-bromo-N-[(1H-indol-5-yl)methyl]benzamide
Uniqueness
2-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is unique due to the specific positioning of the bromine atom and the indole moiety. This unique structure can result in distinct biological activities and chemical reactivity compared to its similar compounds .
Properties
IUPAC Name |
2-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O/c1-11-8-13-9-12(6-7-16(13)20-11)10-19-17(21)14-4-2-3-5-15(14)18/h2-9,20H,10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLUUQYPTVTWSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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